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Compound of Interest

Compound Name: 2-Bromo-3,4,5-trifluoroaniline

Cat. No.: B1593346 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,4,5-
trifluoroaniline

Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-
Bromo-3,4,5-trifluoroaniline (CAS No: 1000577-24-1), a halogenated aromatic amine of

significant interest to the pharmaceutical and material science sectors. As a valued building

block, its unique substitution pattern—featuring a bromine atom and three fluorine atoms on the

aniline core—imparts specific characteristics that are advantageous for developing novel

chemical entities. This document synthesizes available data and provides robust, field-proven

experimental protocols for the determination of its core properties where public data is not

available. It is intended for researchers, chemists, and drug development professionals who

require a deep understanding of this compound for synthesis, process optimization, and

formulation.

Introduction
Significance in Chemical Synthesis and Drug Discovery
Halogenated anilines are foundational scaffolds in modern chemistry. The incorporation of

fluorine and trifluoromethyl groups, in particular, is a widely used strategy in drug design to

enhance metabolic stability, binding affinity, lipophilicity, and cell permeability. The presence of

both fluorine and bromine atoms in 2-Bromo-3,4,5-trifluoroaniline offers multifaceted utility.
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The trifluorinated phenyl ring provides a metabolically stable, electron-withdrawing core, while

the bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g.,

Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular

architectures. This makes the compound a highly valuable intermediate for creating libraries of

novel compounds for screening in drug discovery and for developing advanced functional

materials.

Scope of the Technical Guide
This guide offers a detailed examination of the structural, physical, chemical, and spectroscopic

properties of 2-Bromo-3,4,5-trifluoroaniline. Recognizing the current gaps in publicly

available experimental data for this specific isomer, this document provides not only predicted

characteristics based on established chemical principles but also detailed, self-validating

experimental protocols for their empirical determination. The methodologies described are

standard in the industry, ensuring reproducibility and reliability for researchers.

Molecular Structure and Identification
Chemical Identity
The fundamental identity of 2-Bromo-3,4,5-trifluoroaniline is established by its unique

molecular formula and systematic nomenclature. These identifiers are crucial for regulatory

compliance, database searches, and unambiguous communication in scientific literature.

Property Value Reference

IUPAC Name 2-bromo-3,4,5-trifluoroaniline

CAS Number 1000577-24-1

Molecular Formula C₆H₃BrF₃N

Molecular Weight 225.99 g/mol

Canonical SMILES NC1=CC(F)=C(F)C(F)=C1Br

InChI Key
DHBSROPCTQUZQS-

UHFFFAOYSA-N
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Structural Features
2-Bromo-3,4,5-trifluoroaniline is a substituted aromatic amine. Its structure consists of a

benzene ring functionalized with five substituents: an amino (-NH₂) group, a bromine (-Br)

atom, and three fluorine (-F) atoms. The ortho-bromo and the adjacent trifluoro substitution

pattern create a distinct electronic and steric environment that governs the molecule's reactivity

and physical properties. The electron-withdrawing nature of the halogens significantly

influences the basicity of the amino group.

Physicochemical Properties and Experimental
Determination
A thorough understanding of physicochemical properties is paramount for optimizing reaction

conditions, developing purification strategies, and formulating final products.

Physical State and Appearance
2-Bromo-3,4,5-trifluoroaniline is documented as a solid at standard temperature and

pressure. The precise color and crystalline form should be noted upon receipt or synthesis as

variations can indicate impurities.

Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-

purity compound. As of this guide's publication, a specific experimental melting point for 2-
Bromo-3,4,5-trifluoroaniline is not widely reported. For comparison, the related isomer 2-

Bromo-4,5,6-trifluoroaniline has a melting point of 58-60 °C.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes the standard and universally accepted capillary method for determining

the melting point of a solid organic compound.

Sample Preparation: Ensure the sample is completely dry by placing it in a desiccator under

vacuum for several hours. Grind the solid into a fine powder using a mortar and pestle.
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Capillary Loading: Tap the open end of a capillary tube (sealed at one end) into the powder.

Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom.

A sample height of 2-3 mm is ideal.

Measurement: Place the loaded capillary into a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then,

decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is

reported as T₁-T₂.

Solubility Profile
Solubility data is essential for selecting appropriate solvents for reactions, extractions, and

crystallizations. While quantitative data for 2-Bromo-3,4,5-trifluoroaniline is not available, its

structure suggests it will be poorly soluble in water but soluble in common organic solvents like

dichloromethane, ethyl acetate, and methanol, a behavior common to similar halogenated

anilines.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method provides a direct and accurate measurement of solubility.

Equilibration: Add an excess amount of 2-Bromo-3,4,5-trifluoroaniline to a sealed vial

containing a known volume (e.g., 5.0 mL) of the chosen solvent.

Saturation: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C)

and agitate for 24 hours to ensure the solution is saturated.

Separation: Allow the vial to stand at the same constant temperature until the excess solid

has settled. Carefully extract a known volume of the clear supernatant (e.g., 2.0 mL) using a

volumetric pipette fitted with a filter to avoid transferring any solid particles.

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Remove the solvent under a

gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's
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boiling point until a constant weight is achieved.

Calculation: Weigh the vial containing the dried solute. The solubility (S) in g/L is calculated

as: S = (Weight of residue in g / Volume of aliquot in L)

Acidity and pKa
The pKa of the conjugate acid (Ar-NH₃⁺) is a measure of the basicity of the aniline. The

electron-withdrawing fluorine and bromine atoms are expected to significantly decrease the

basicity of the amino group compared to aniline (pKa of 4.6).

Protocol for pKa Determination (Potentiometric Titration)

Sample Preparation: Accurately weigh and dissolve a known amount of 2-Bromo-3,4,5-
trifluoroaniline in a suitable solvent mixture where both the free base and its salt are

soluble (e.g., water/ethanol).

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature

(e.g., 25 °C). Use a calibrated pH electrode to monitor the solution's pH.

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl),

adding the titrant in small, precise increments.

Data Collection: Record the pH of the solution after each addition of titrant.

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point (the point where half of the aniline has been protonated).

Spectroscopic Profile and Characterization
Workflow
Spectroscopic analysis is indispensable for confirming the identity and structural integrity of a

molecule.
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Diagram 1: Spectroscopic Analysis Workflow
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Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.

Expected Molecular Ion (M⁺): For C₆H₃BrF₃N, the monoisotopic mass is 224.9401 Da.

Isotopic Pattern: A key feature will be the isotopic signature of bromine. Natural bromine

consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in two

prominent peaks in the mass spectrum for the molecular ion: an [M]⁺ peak and an [M+2]⁺

peak of nearly equal intensity. This pattern is a definitive indicator of a monobrominated
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compound. For the related isomer 2-Bromo-3,4,6-trifluoroaniline, the mass spectrum shows

major peaks at m/z 225 and 227, confirming this pattern.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by their characteristic

vibrational frequencies.

N-H Stretching: The aniline N-H group will exhibit symmetric and asymmetric stretching

vibrations, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the

benzene ring.

C-F Stretching: Strong, characteristic absorption bands are expected in the 1100-1400 cm⁻¹

region due to the C-F bonds.

C-Br Stretching: A band in the lower frequency "fingerprint" region, typically 500-650 cm⁻¹,

corresponds to the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and

the environment of the fluorine atoms.

¹H NMR: The spectrum will show two signals: one for the single aromatic proton (C6-H) and

a broader signal for the two amino (-NH₂) protons. The aromatic proton's signal will be split

due to coupling with the adjacent fluorine atoms. The chemical shift will be downfield, likely in

the 6.5-7.5 ppm range. The NH₂ signal's position is variable and depends on solvent and

concentration.

¹³C NMR: Six distinct signals are expected for the aromatic carbons. The chemical shifts will

be influenced by the attached substituents, with carbons bonded to halogens showing

characteristic shifts.
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¹⁹F NMR: Three distinct signals are expected for the three non-equivalent fluorine atoms at

the C3, C4, and C5 positions. The chemical shifts and coupling constants (JFF) will be highly

informative for confirming the substitution pattern.

Synthesis and Reactivity
While a specific documented synthesis for 2-Bromo-3,4,5-trifluoroaniline is not readily

available, a plausible and logical synthetic route can be proposed based on established organic

chemistry principles for similar compounds.

Plausible Synthetic Pathway
A common strategy for preparing halogenated anilines is through the bromination of a suitable

aniline precursor or the reduction of a corresponding nitrobenzene. A logical starting material

for this synthesis is 3,4,5-trifluoroaniline.
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Diagram 2: Plausible Synthesis of 2-Bromo-3,4,5-trifluoroaniline
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Caption: Proposed synthetic route.

Causality of Experimental Choices:
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Protection: The amino group of 3,4,5-trifluoroaniline is activated and can interfere with

bromination reagents. It is protected (e.g., as an acetamide) to moderate its reactivity and

prevent side reactions.

Bromination: The protected amino group is an ortho-, para-director. Since the para-position is

blocked by a fluorine atom, bromination with an electrophilic bromine source like N-

Bromosuccinimide (NBS) or bromine in acetic acid is expected to occur at one of the ortho-

positions (C2 or C6).

Deprotection: The protecting group is removed under acidic or basic conditions to yield the

final product.

Safety and Handling
Working with halogenated anilines requires strict adherence to safety protocols due to their

potential toxicity.

Hazard Identification
Based on supplier safety data, 2-Bromo-3,4,5-trifluoroaniline is classified with the following

hazards:

Pictogram Signal Word Hazard Statements

GHS07 (Harmful/Irritant) Warning

H302: Harmful if

swallowed.H312: Harmful in

contact with skin.H332:

Harmful if inhaled.

Recommended Handling Procedures
All work with this compound must be performed with appropriate engineering controls and

personal protective equipment (PPE).

Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust

or vapors.

Personal Protective Equipment:
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Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves

before use.

Body Protection: Wear a full-length lab coat, long pants, and closed-toe shoes.

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.

Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow it to enter the environment.

Conclusion
2-Bromo-3,4,5-trifluoroaniline is a specialty chemical with high potential as a building block in

research and development, particularly in the synthesis of pharmaceuticals and advanced

materials. This guide has consolidated its known identity and safety information while providing

a framework of predictive insights and robust experimental protocols to address the existing

gaps in its publicly documented physicochemical data. The systematic determination of its

melting point, solubility, pKa, and full spectroscopic profile is essential for its effective and safe

utilization in the laboratory and will enable its broader application in innovative chemical

synthesis.

To cite this document: BenchChem. [physicochemical properties of 2-Bromo-3,4,5-
trifluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593346#physicochemical-properties-of-2-bromo-3-
4-5-trifluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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